2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile
Brand Name: Vulcanchem
CAS No.: 1227598-80-2
VCID: VC2750741
InChI: InChI=1S/C8H6F3N3/c9-8(10,11)6-2-1-5(3-4-12)7(13)14-6/h1-2H,3H2,(H2,13,14)
SMILES: C1=CC(=NC(=C1CC#N)N)C(F)(F)F
Molecular Formula: C8H6F3N3
Molecular Weight: 201.15 g/mol

2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile

CAS No.: 1227598-80-2

Cat. No.: VC2750741

Molecular Formula: C8H6F3N3

Molecular Weight: 201.15 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile - 1227598-80-2

Specification

CAS No. 1227598-80-2
Molecular Formula C8H6F3N3
Molecular Weight 201.15 g/mol
IUPAC Name 2-[2-amino-6-(trifluoromethyl)pyridin-3-yl]acetonitrile
Standard InChI InChI=1S/C8H6F3N3/c9-8(10,11)6-2-1-5(3-4-12)7(13)14-6/h1-2H,3H2,(H2,13,14)
Standard InChI Key PJKBZUDTSLXJDQ-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1CC#N)N)C(F)(F)F
Canonical SMILES C1=CC(=NC(=C1CC#N)N)C(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Information and Identification

2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile is an organic compound characterized by its heterocyclic structure with multiple functional groups. This compound is formally identified by the CAS registry number 1227598-80-2 and possesses the molecular formula C8H6F3N3. Its molecular weight is calculated at 201.15 g/mol, placing it in the category of small molecule heterocyclic compounds with potential pharmacological applications. The IUPAC name for this compound is 2-[2-amino-6-(trifluoromethyl)pyridin-3-yl]acetonitrile, which systematically describes its structural arrangement.

The compound features a pyridine ring core with several key substituents: an amino group at position 2, a trifluoromethyl group at position 6, and an acetonitrile side chain at position 3. This specific arrangement of functional groups contributes to the compound's unique chemical behavior and potential biological activities. The standard InChI descriptor for this compound is InChI=1S/C8H6F3N3/c9-8(10,11)6-2-1-5(3-4-12)7(13)14-6/h1-2H,3H2,(H2,13,14), which provides a standardized representation of its structure.

Structural Features and Chemical Properties

The trifluoromethyl group significantly increases the lipophilicity of the compound, enhancing its ability to penetrate biological membranes. This feature is particularly important for pharmaceutical applications, as it can improve the compound's bioavailability. Additionally, the presence of the trifluoromethyl group confers metabolic stability to the molecule, potentially extending its half-life in biological systems.

Synthesis Methods

Laboratory Synthesis Approaches

The synthesis of 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile involves well-established organic chemistry techniques, typically utilizing substituted pyridine precursors. One common synthetic route involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with acetamidine hydrochloride. This nucleophilic aromatic substitution reaction is generally facilitated by a base, such as sodium hydroxide, and conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

The reaction conditions typically require elevated temperatures, approximately 130°C, maintained for about 24 hours to ensure complete conversion. This approach leverages the enhanced electrophilicity of the pyridine ring due to the electron-withdrawing trifluoromethyl group, which facilitates the nucleophilic attack by the acetamidine reagent. The synthesis also involves careful control of reaction parameters to minimize the formation of side products and maximize yield.

Related compounds with similar structures provide insights into alternative synthetic strategies. For instance, the synthesis of 2-amino-4-trifluoromethylpyridines, as described in patent literature, involves the reaction of halogenated precursors with ammonia sources . These analogous methods could potentially be adapted for the synthesis of 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile with appropriate modifications to the reaction conditions and starting materials.

Industrial Production Considerations

Industrial methods for producing 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile are optimized for larger-scale production while maintaining efficiency and safety standards. These approaches often utilize continuous flow reactors rather than batch processes, allowing for better control of reaction parameters and improved heat transfer. The continuous flow methodology also reduces the risk associated with handling potentially hazardous reagents on a large scale.

In industrial settings, the synthesis may involve modified procedures to overcome challenges related to scalability, such as heat dissipation and mixing efficiency. Alternative reagents with improved safety profiles or economic advantages might be employed, though the fundamental chemistry remains similar to laboratory-scale syntheses. Quality control measures are typically more rigorous in industrial production, with comprehensive analytical testing to ensure product purity and consistency.

Patent literature suggests that industrial methods for producing similar trifluoromethylated pyridine derivatives focus on optimizing reaction conditions to achieve higher yields and shorter reaction times . These improvements address the challenges identified in conventional processes, including insufficient reactivity, extended reaction times, and high proportions of by-products.

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile can be better understood through structure-activity relationship (SAR) studies of similar compounds. Research on related structures indicates that the position and nature of substituents on the pyridine ring significantly influence biological activity . For instance, the presence of the trifluoromethyl group at position 6 appears to enhance binding affinity to certain biological targets compared to compounds with this group at other positions.

A comparative analysis of similar compounds reveals interesting patterns in their biological activities. For example, studies on trifluoromethylpyridine amide derivatives containing sulfur moieties showed varying degrees of antimicrobial activity depending on the specific structural features . The table below illustrates the relationship between structural variations and antimicrobial activity for selected compounds:

Compound IdentifierStructural VariationAntimicrobial Activity (100 mg/L)Reference
E1Thioether moiety40% inhibition
E2Sulfoxide moiety26% inhibition
E3Sulfone moiety9% inhibition
F1Modified side chain41% inhibition

This data suggests that the thioether moiety contributes more favorably to antimicrobial activity compared to sulfoxide or sulfone groups in these related structures . Similar structure-activity patterns might apply to 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile, though specific studies would be needed to confirm this hypothesis.

Comparative Analysis with Structural Analogs

Similar Compounds and Structural Variations

Several compounds share structural similarities with 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile, providing valuable comparative insights. These analogs typically feature variations in the position of functional groups or substitutions on the pyridine ring. Analyzing these structural relationships helps to understand the unique properties of 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile and predict its potential behavior in various applications.

The table below presents a comparison of structural analogs with their similarity indices relative to 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile:

Compound NameCAS NumberSimilarity IndexKey Structural Difference
6-(Difluoromethyl)pyridin-2-amineNot specified0.96Difluoromethyl instead of trifluoromethyl
5-Bromo-6-trifluoromethylpyridin-2-ylamineNot specified0.79Additional bromo substituent at position 5
6-(Trifluoromethyl)pyrimidin-4-amineNot specified0.79Pyrimidine ring instead of pyridine
3-(Aminomethyl)-6-(trifluoromethyl)pyridineNot specified0.79Aminomethyl instead of acetonitrile group
2-Amino-6-(trifluoromethyl)pyridine-4-acetonitrile1227582-13-9Not specifiedAcetonitrile at position 4 instead of 3
2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile1228897-91-3Not specifiedTrifluoromethyl at position 5 instead of 6
2-Amino-4-(trifluoromethyl)pyridine-3-acetonitrile1228898-39-2Not specifiedTrifluoromethyl at position 4 instead of 6
6-Amino-2-(trifluoromethyl)pyridine-3-acetonitrile1227582-14-0Not specifiedAmino group at position 6, trifluoromethyl at 2

This comparative analysis highlights the structural diversity within this class of compounds . Each variation potentially alters the compound's physical properties, chemical reactivity, and biological activity. For instance, the position of the trifluoromethyl group can significantly impact the electronic distribution within the molecule, affecting its interaction with biological targets.

Distinguishing Features

The uniqueness of 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile lies in its specific combination of functional groups, which provides distinct properties compared to its structural analogs. The presence of the trifluoromethyl group at position 6 enhances the compound's lipophilicity and metabolic stability, while the amino group at position 2 contributes to its hydrogen bonding capabilities. The acetonitrile moiety at position 3 adds further functionality and provides a handle for potential synthetic modifications.

This specific arrangement of functional groups creates a unique electronic environment within the molecule, potentially leading to selective interactions with biological targets. The combination of lipophilic and hydrophilic regions within the molecule may contribute to its ability to penetrate cell membranes while maintaining specific binding interactions with target proteins. These properties distinguish 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile from its structural analogs and contribute to its potential applications in medicinal chemistry and agrochemical development.

Furthermore, the positional isomers of this compound (with the acetonitrile or trifluoromethyl groups at different positions) exhibit different chemical and biological properties, highlighting the importance of the specific structural arrangement in 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile . This structure-property relationship is fundamental to understanding the compound's behavior and optimizing its applications.

Research Applications and Future Directions

Future Research Directions

Future research on 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile could focus on several promising areas. One potential direction is the development of more efficient and environmentally friendly synthesis methods. Current approaches often require elevated temperatures and extended reaction times, presenting opportunities for improvement through catalytic methods or alternative reaction pathways .

Detailed structure-activity relationship studies would be valuable to better understand how the specific arrangement of functional groups in 2-Amino-6-(trifluoromethyl)pyridine-3-acetonitrile contributes to its biological activities. This could involve the systematic modification of each functional group and evaluation of the resulting compounds against various biological targets . Such studies would provide insights for the rational design of optimized derivatives with enhanced properties for specific applications.

Another promising research direction is the investigation of potential applications beyond those currently explored. For instance, the compound's unique structural features might make it suitable for applications in materials science, catalysis, or as a building block for supramolecular assemblies. Expanding the scope of research beyond traditional pharmaceutical and agrochemical applications could reveal unexpected and valuable properties of this versatile compound.

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